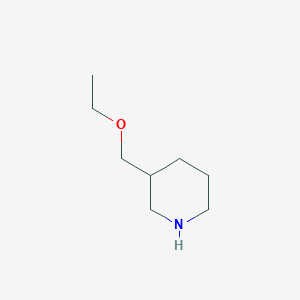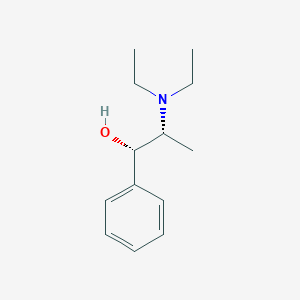
(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol” is a chemical compound with the molecular formula C13H21NO . It is a derivative of propanol where one of the hydrogen atoms in the central carbon is replaced by a phenyl group and one of the hydrogen atoms in the terminal carbon is replaced by a diethylamino group .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol” consists of a three-carbon chain (propanol backbone) with a phenyl group attached to the second carbon and a diethylamino group attached to the third carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol” are not fully known. The molecular weight of the compound is 207.31200 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Monoamine Transporter Inhibition
This compound has been identified as a potent inhibitor of norepinephrine and serotonin transporters. Analogous to milnacipran, it exhibits significant inhibitory activity, which could be beneficial in the development of antidepressants. For instance, one analog demonstrated IC50 values of 1.7nM at NET and 25nM at SERT .
Synthesis of Complex Natural Products
The compound serves as a key intermediate in the total synthesis of complex diterpene alkaloids. These alkaloids, found in plants like Aconitum and Delphinium, display a range of biological activities including anti-inflammatory, analgesic, cardiotonic, and anticancer properties .
properties
IUPAC Name |
(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCQRKXGIHOAN-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

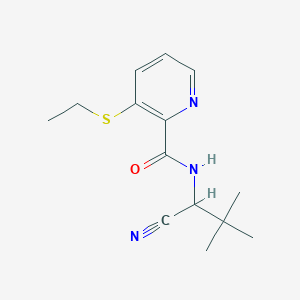
![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)
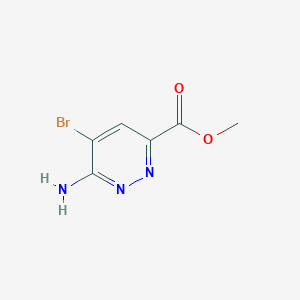
![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)
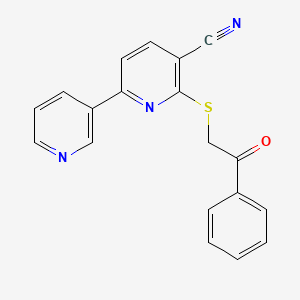
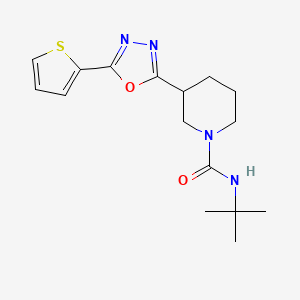
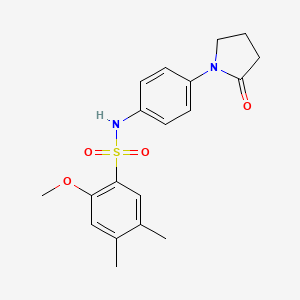
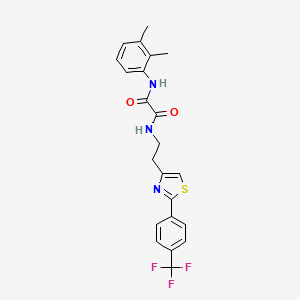

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
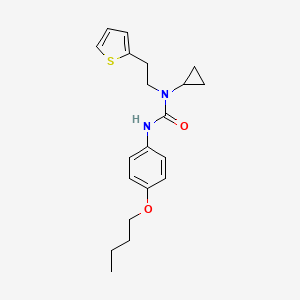
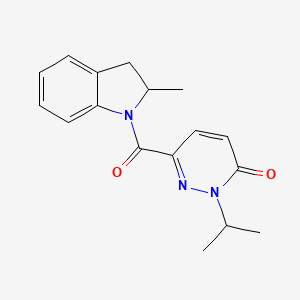
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
